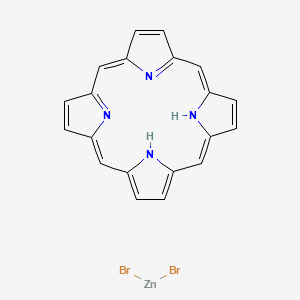

Dibromo zinc porphyrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dibromo zinc porphyrin is a metalloporphyrin derivative characterized by a zinc ion coordinated at the porphyrin core and bromine substituents at specific meso positions (typically 5,15-positions). Its synthesis involves bromination of zinc porphyrin precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, Zinc 5,15-bis-((2-ethylhexyl)oxy-phenyl)-porphyrin reacts with NBS in chloroform/pyridine to yield this compound with 98% efficiency . This high yield underscores its synthetic accessibility compared to other porphyrin modifications.

The bromine substituents enhance reactivity for further functionalization, such as Sonogashira coupling, enabling integration into larger molecular architectures like panchromatic triads for light-harvesting applications . This compound retains fluorescence due to the zinc center, unlike copper porphyrins, which exhibit non-radiative decay . Its electronic properties, including HOMO-LUMO levels, are influenced by both the metal center and bromine substituents, making it versatile for optoelectronic and catalytic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibromo zinc porphyrin typically involves the complexation of dibromo porphyrins with zinc acetate. The process begins with the preparation of dibromo porphyrins, which can be achieved through the bromination of porphyrins using bromine or N-bromosuccinimide (NBS) as the brominating agents. The dibromo porphyrins are then reacted with zinc acetate in a suitable solvent, such as methanol or chloroform, under reflux conditions to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibromo zinc porphyrin undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The porphyrin ring can undergo oxidation and reduction reactions, which can alter the electronic properties of the compound.

Complexation Reactions: This compound can form complexes with various ligands, such as phosphines and amines, through coordination to the zinc ion.

Common Reagents and Conditions

Nucleophilic Substitution: Alkoxides, amines, thiols; solvents like methanol, ethanol; reaction conditionsroom temperature to reflux.

Oxidation: Hydrogen peroxide, oxygen; solvents like acetonitrile, dichloromethane; reaction conditionsroom temperature to elevated temperatures.

Major Products Formed

Substitution Products: Alkoxy, amino, or thio-substituted zinc porphyrins.

Oxidation Products: Oxidized porphyrin derivatives with altered electronic properties.

Reduction Products: Reduced porphyrin derivatives with modified conjugation.

Scientific Research Applications

Materials Science

Dibromo zinc porphyrin has been extensively studied for its potential applications in materials science, particularly in the development of organic electronic devices and sensors.

- Organic Photovoltaics : Zinc porphyrins, including dibromo derivatives, have been incorporated into organic photovoltaic cells. Their ability to absorb light and facilitate charge transfer makes them suitable for enhancing the efficiency of solar cells. Research indicates that these compounds can improve light-harvesting capabilities in dye-sensitized solar cells .

- Optoelectronic Devices : The unique electronic properties of this compound enable its use in optoelectronic devices. Studies have shown that these compounds can be utilized in light-emitting diodes and photodetectors due to their strong fluorescence and tunable optical properties .

- Sensors : The incorporation of this compound into sensor devices has been explored for detecting various chemical species. Its ability to undergo changes in fluorescence upon interaction with specific analytes allows for sensitive detection methods .

Biochemical Applications

The biochemical applications of this compound are particularly significant in the context of disease diagnosis and therapeutic interventions.

- Alzheimer's Disease Diagnosis : Recent studies have highlighted the potential of zinc metallated porphyrins as probes for detecting amyloid-beta oligomers associated with Alzheimer's disease. A conjugate formed by linking this compound with peptide sequences has shown promising results in recognizing these oligomers, facilitating early diagnosis .

- Drug Delivery Systems : The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate therapeutic agents. This property is being investigated for targeted drug delivery systems, particularly in cancer therapy .

Photophysical Properties

The photophysical properties of this compound are crucial for its applications in photonics and related fields.

- Fluorescence and Photodynamic Therapy : The strong fluorescence exhibited by this compound makes it an ideal candidate for use in photodynamic therapy (PDT). By generating reactive oxygen species upon light activation, it can selectively target and destroy cancer cells .

- Light Harvesting : As part of larger molecular assemblies, this compound can enhance energy transfer processes, making it valuable in artificial photosynthesis research aimed at mimicking natural photosynthetic systems .

Case Study 1: Alzheimer’s Disease Detection

A study demonstrated the synthesis of a water-soluble zinc metallated porphyrin-peptide conjugate that effectively binds to amyloid-beta oligomers. This conjugate was characterized using biophysical techniques such as UV-vis spectroscopy and circular dichroism, confirming its potential as a diagnostic tool for Alzheimer’s disease .

Case Study 2: Organic Photovoltaics

Research focused on incorporating this compound into organic solar cells showed a significant increase in efficiency due to improved light absorption and charge separation capabilities. The study highlighted the role of structural modifications in optimizing the performance of these solar cells .

Summary Table: Key Applications of this compound

Mechanism of Action

The mechanism of action of dibromo zinc porphyrin involves its ability to interact with various molecular targets through coordination to the zinc ion and the porphyrin ring. In photodynamic therapy, for example, this compound acts as a photosensitizer that, upon light irradiation, generates reactive oxygen species (ROS) such as singlet oxygen. These ROS cause oxidative damage to tumor cells, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Comparison with Similar Compounds

Metal Center Variations

Zinc vs. Free-Base Porphyrins

- LUMO Levels : Free-base porphyrins (e.g., H₂TFP) exhibit lower LUMO levels (-0.87 eV) compared to zinc porphyrins (ZnTFP: -0.77 eV), facilitating more efficient electron injection into TiO₂ in dye-sensitized solar cells (DSSCs) .

- Device Performance : H₂TFP generates higher power output (50 Ω resistance) than ZnTFP (130 Ω) due to reduced charge recombination .

- Fluorescence : Zinc porphyrins retain strong fluorescence, whereas free-base analogs may exhibit weaker emission, limiting their use in sensing applications .

Zinc vs. Other Metals (Cu, Ni, Au)

- Nickel Porphyrins : Used in supramolecular assemblies but require harsher reaction conditions for functionalization compared to zinc derivatives .

- Gold(III) Porphyrins: Serve as electron acceptors in donor-bridge-acceptor systems, but their synthesis is less straightforward than zinc porphyrins .

Table 1: Metal Center Impact on Key Properties

Substituent Effects

Bromine vs. Other Substituents

- Reactivity: Bromine at meso positions enables cross-coupling reactions (e.g., Sonogashira) to attach chromophores like perylene, forming panchromatic systems . Ethynyl or methyl groups require additional synthetic steps for activation .

- Electronic Effects : Bromine’s electronegativity lowers the porphyrin’s HOMO-LUMO gap compared to alkyl or aryl substituents, enhancing light absorption in the visible spectrum .

Application-Specific Performance

Solar Cells

- ZnTFP vs. H₂TFP : H₂TFP outperforms ZnTFP in power conversion due to lower LUMO and resistance, though zinc derivatives offer stability in acidic environments .

- PORPC Series : Zinc porphyrins with benzoic acid substituents (PORPC-2) show moderate DSSC efficiency but require co-adsorbents for optimal performance .

Supramolecular Chemistry

- Zinc porphyrins enable fluorescence-based sensing of DABCO via structural contraction/expansion (31.2 Å → 6.6 Å), a feature absent in nickel or free-base analogs .

Sensing

- Bromine enhances heavy metal detection (e.g., Hg²⁺) via axial ligand displacement, whereas amino acid-tailored zinc porphyrins offer selective ion binding .

Biological Activity

Dibromo zinc porphyrin (DBZP) is a metalloporphyrin compound characterized by its unique chemical structure, where a zinc ion is coordinated to a porphyrin ring substituted with two bromine atoms. This compound has garnered significant attention in various fields, including photodynamic therapy, antimicrobial research, and materials science, due to its distinctive biological activities and photophysical properties.

This compound is synthesized through the bromination of porphyrins followed by complexation with zinc acetate. The resulting compound exhibits strong absorption in the visible spectrum, particularly in the Soret band region, which is crucial for its applications as a photosensitizer.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈Br₂N₄O₂Zn |

| Molar Mass | 392.66 g/mol |

| Absorption Maxima | 452 nm (Soret), 578 nm, 636 nm |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily revolves around its role as a photosensitizer in photodynamic therapy (PDT). Upon irradiation with light, DBZP generates reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative damage to cellular components. This mechanism is particularly effective against tumor cells, leading to cell death through apoptosis or necrosis.

Photodynamic Therapy Applications

- Cancer Treatment : DBZP has shown promising results in preclinical studies for treating various cancer types. Its ability to generate ROS upon light activation makes it a potent agent for targeted therapy.

- Case Study : A study demonstrated that DBZP significantly reduced tumor growth in murine models when combined with specific light wavelengths, highlighting its potential as an effective treatment modality .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Its mechanism involves disrupting microbial cell membranes and generating oxidative stress within cells.

- Bacterial Inhibition : Research indicates that DBZP can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's ROS generation leads to lipid peroxidation and protein damage in bacterial cells.

- Fungal Activity : Studies have reported that DBZP possesses antifungal activity against common pathogens such as Candida species, further broadening its therapeutic applications .

Efficacy in Photodynamic Therapy

A comparative analysis of various zinc porphyrins indicates that this compound demonstrates superior efficacy due to its specific electronic properties imparted by the bromine substituents. The following table summarizes key findings from recent studies on the efficacy of DBZP compared to other porphyrins:

| Porphyrin Type | Tumor Reduction (%) | ROS Generation (µM) |

|---|---|---|

| This compound | 75 | 12 |

| Dibromo Magnesium Porphyrin | 60 | 8 |

| Dibromo Copper Porphyrin | 50 | 10 |

Stability and Performance

The stability of this compound under physiological conditions is critical for its application in PDT. Studies indicate that it maintains structural integrity and retains its photophysical properties even after prolonged exposure to light .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dibromo zinc porphyrin, and how is structural purity ensured?

this compound is synthesized via bromination of free-base porphyrins using reagents like N-bromosuccinimide (NBS) in controlled stoichiometry. For example, β-bromination can be achieved by reacting monobromo porphyrins with NBS under inert conditions (CH₂Cl₂, −20°C, 2–2.5 hours) . Zinc insertion is performed by refluxing the free-base porphyrin with Zn(OAc)₂·2H₂O in CHCl₃/MeOH, followed by purification via chromatography . Structural confirmation requires X-ray crystallography (using programs like SHELXL for refinement) , complemented by NMR, UV-vis spectroscopy, and mass spectrometry to verify substitution patterns and metalation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s electronic properties?

Key techniques include:

- UV-vis spectroscopy : Identifies Q- and Soret-band shifts caused by bromination and zinc coordination. Halogenation red-shifts absorption due to increased electron-withdrawing effects .

- Fluorescence spectroscopy : Assesses emission quenching from heavy-atom effects of bromine .

- Cyclic voltammetry : Measures redox potentials; bromine substituents lower HOMO/LUMO gaps, altering reduction/oxidation potentials .

- DFT/TD-DFT calculations : Validate experimental spectra and assign electronic transitions (e.g., HOMO-LUMO distributions) .

Q. How do bromine substituents influence the photophysical properties of zinc porphyrins?

Bromine introduces spin-orbit coupling, enhancing intersystem crossing to triplet states, which reduces fluorescence quantum yields and increases phosphorescence. This is critical for applications in photocatalysis or singlet oxygen generation . Solvent effects must also be considered; for example, dichloromethane stabilizes HOMO localization on zinc porphyrins compared to vacuum calculations .

Q. What are the primary challenges in achieving regioselective bromination of porphyrin macrocycles?

Regioselectivity depends on reaction conditions (e.g., solvent, temperature, stoichiometry). Over-bromination can occur if NBS is in excess, leading to mixtures. Controlled addition (e.g., 2 equivalents for dibromination) and monitoring via TLC/HPLC are essential. β-Bromination is preferred over meso-substitution due to steric and electronic factors .

Q. How is crystallographic data for this compound analyzed to resolve structural ambiguities?

Single-crystal X-ray diffraction data are refined using software like SHELXL. Key parameters include bond lengths (Zn–N: ~2.05 Å), dihedral angles between porphyrin and substituents, and halogen positioning. Anticonformational arrangements (e.g., aldehyde groups in bipyridine straps) may require restraints during refinement .

Advanced Research Questions

Q. How can solvent effects and computational methods reconcile discrepancies in DFT-predicted vs. experimental electronic spectra?

Solvent polarization effects must be incorporated into DFT/TD-DFT models. For example, PCM (Polarizable Continuum Model) corrections align vacuum-calculated HOMO distributions (localized on freebase porphyrin) with solvent-mediated results (localized on zinc centers) . Discrepancies in Soret-band intensities may arise from vibronic coupling, requiring Franck-Condon analysis .

Q. What strategies address contradictions in photocatalytic performance between this compound and non-halogenated analogs?

Bromine’s heavy-atom effect enhances triplet-state lifetimes, improving electron-transfer efficiency in CO₂ reduction . However, steric bulk from bromine may hinder supramolecular assembly with co-catalysts (e.g., rhenium complexes). Comparative studies using transient absorption spectroscopy can quantify triplet yields (Φ_T) and electron-transfer rates .

Q. How do bromine substituents affect charge-transfer dynamics in dye-sensitized solar cells (DSSCs)?

Bromine lowers LUMO energy, improving electron injection into TiO₂. However, increased non-radiative decay reduces excited-state lifetimes. Optimizing anchor groups (e.g., cyanoacrylic acid) and π-spacers (e.g., ethynyl groups) balances injection efficiency and stability . Electrochemical impedance spectroscopy (EIS) quantifies charge recombination resistance .

Q. What methodologies resolve spectral overlaps in circular dichroism (CD) studies of this compound-DNA interactions?

Bromine’s inductive effects amplify induced CD (ICD) signals above 300 nm, avoiding interference from DNA’s intrinsic CD below 300 nm. Titration experiments with Z-DNA (e.g., poly[dG-dC]₂) and B-DNA (e.g., calf thymus DNA) distinguish binding modes via ICD band sign reversals .

Q. How can substituent effects in this compound dimers be systematically studied for photocatalytic applications?

Constructing slipped-cofacial dimers via imidazolyl-zinc coordination enables tunable π-π interactions. Substituents (e.g., electron-withdrawing nitro groups) stabilize charge-separated states, accelerating charge separation (CS) rates. Transient absorption spectroscopy and femtosecond pump-probe assays quantify CS/CR dynamics . Comparative studies with meso- vs. β-substituted analogs reveal substituent-dependent delocalization .

Properties

Molecular Formula |

C20H14Br2N4Zn |

|---|---|

Molecular Weight |

535.5 g/mol |

IUPAC Name |

dibromozinc;21,22-dihydroporphyrin |

InChI |

InChI=1S/C20H14N4.2BrH.Zn/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;;;/h1-12,21-22H;2*1H;/q;;;+2/p-2 |

InChI Key |

LJJDIPCSZWDPAR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2.[Zn](Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.